Mass Shift Differentiation in MRM
Olsalazine-d3 exhibits a molecular ion mass shift of +3 Da compared to unlabeled olsalazine due to the incorporation of three deuterium atoms. This mass difference enables unambiguous multiple reaction monitoring (MRM) transitions and eliminates signal cross-talk between the analyte and internal standard channels [1]. In validated UHPLC-MS/MS methods, this 3 Da shift allows for distinct precursor → product ion transitions (e.g., m/z 208.1 → 107.0 for mesalazine derivative vs. m/z 211.1 → 110.1 for the d3 analog), ensuring accurate peak integration and quantification even in complex biological matrices [2].
| Evidence Dimension | Molecular weight and MRM transition differentiation |
|---|---|
| Target Compound Data | Olsalazine-d3: MW 305.26 g/mol; MRM transition m/z 211.1 → 110.1 |
| Comparator Or Baseline | Unlabeled olsalazine: MW 302.24 g/mol; MRM transition m/z 208.1 → 107.0 |
| Quantified Difference | +3.02 Da (theoretical mass difference) |
| Conditions | UHPLC-MS/MS analysis; negative ion ESI mode |
Why This Matters
The 3 Da mass difference is the minimum required to avoid isotopic overlap and enable reliable quantification; procurement of Olsalazine-d3 ensures regulatory-compliant bioanalytical method validation.
- [1] MedChemExpress (MCE). Olsalazine-d3 Technical Datasheet. 2025. View Source
- [2] Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B. 2016; 1008: 1-10. View Source
